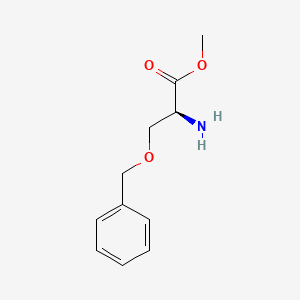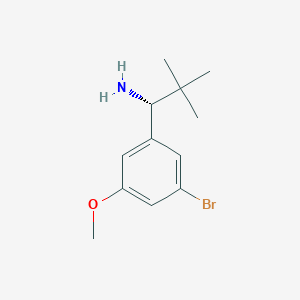![molecular formula C11H11F3 B12842787 1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene CAS No. 782462-82-2](/img/structure/B12842787.png)
1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique structural features, which include a but-3-en-2-yl group in the (2S) configuration. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific catalysts and radical initiators to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with considerations for temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoromethylated ketones or alcohols, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s binding affinity and reactivity with various enzymes and receptors. The pathways involved may include electron transfer processes and radical-mediated reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and overall structure.
Trifluoromethylated radicals: Similar in their radical nature and trifluoromethyl group, but with different substituents and reactivity.
Uniqueness
1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene is unique due to its specific structural configuration and the presence of the but-3-en-2-yl group. This configuration can impart distinct reactivity and properties compared to other trifluoromethylated compounds.
Propriétés
Numéro CAS |
782462-82-2 |
|---|---|
Formule moléculaire |
C11H11F3 |
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
1-[(2S)-but-3-en-2-yl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-3-8(2)9-4-6-10(7-5-9)11(12,13)14/h3-8H,1H2,2H3/t8-/m0/s1 |
Clé InChI |
UGALPAAQFSPSQK-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C=C)C1=CC=C(C=C1)C(F)(F)F |
SMILES canonique |
CC(C=C)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


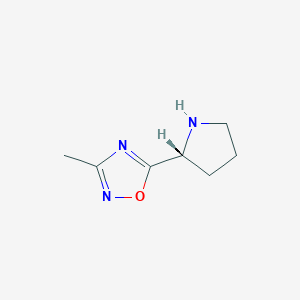
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
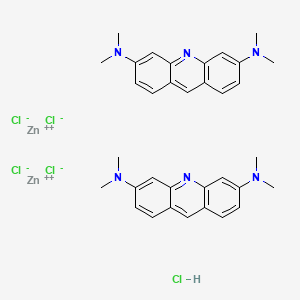
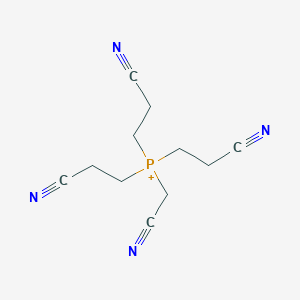
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
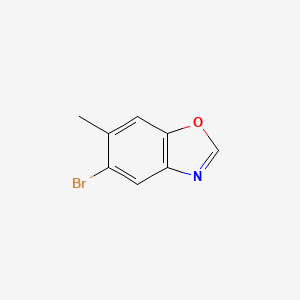
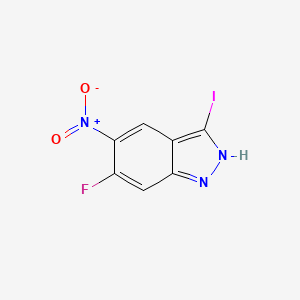
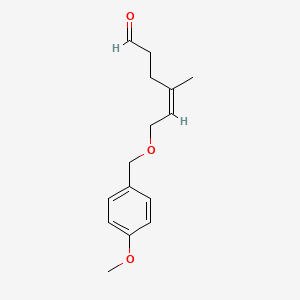

![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)

